ITIC-4F

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

C94H78F4N4O2S4 |

|---|---|

分子量 |

1499.9 g/mol |

IUPAC名 |

2-[(2E)-2-[[20-[(Z)-[1-(dicyanomethylidene)-5,6-difluoro-3-oxoinden-2-ylidene]methyl]-12,12,24,24-tetrakis(4-hexylphenyl)-5,9,17,21-tetrathiaheptacyclo[13.9.0.03,13.04,11.06,10.016,23.018,22]tetracosa-1(15),2,4(11),6(10),7,13,16(23),18(22),19-nonaen-8-yl]methylidene]-5,6-difluoro-3-oxoinden-1-ylidene]propanedinitrile |

InChI |

InChI=1S/C94H78F4N4O2S4/c1-5-9-13-17-21-55-25-33-61(34-26-55)93(62-35-27-56(28-36-62)22-18-14-10-6-2)75-45-72-76(46-71(75)89-85(93)91-81(107-89)43-65(105-91)41-73-83(59(51-99)52-100)67-47-77(95)79(97)49-69(67)87(73)103)94(63-37-29-57(30-38-63)23-19-15-11-7-3,64-39-31-58(32-40-64)24-20-16-12-8-4)86-90(72)108-82-44-66(106-92(82)86)42-74-84(60(53-101)54-102)68-48-78(96)80(98)50-70(68)88(74)104/h25-50H,5-24H2,1-4H3/b73-41-,74-42+ |

InChIキー |

JOZQXSUYCMNTCH-WJLAHIJSSA-N |

異性体SMILES |

CCCCCCC1=CC=C(C=C1)C2(C3=CC4=C(C=C3C5=C2C6=C(S5)C=C(S6)/C=C/7\C(=C(C#N)C#N)C8=CC(=C(C=C8C7=O)F)F)C(C9=C4SC1=C9SC(=C1)/C=C\1/C(=C(C#N)C#N)C2=CC(=C(C=C2C1=O)F)F)(C1=CC=C(C=C1)CCCCCC)C1=CC=C(C=C1)CCCCCC)C1=CC=C(C=C1)CCCCCC |

正規SMILES |

CCCCCCC1=CC=C(C=C1)C2(C3=CC4=C(C=C3C5=C2C6=C(S5)C=C(S6)C=C7C(=C(C#N)C#N)C8=CC(=C(C=C8C7=O)F)F)C(C9=C4SC1=C9SC(=C1)C=C1C(=C(C#N)C#N)C2=CC(=C(C=C2C1=O)F)F)(C1=CC=C(C=C1)CCCCCC)C1=CC=C(C=C1)CCCCCC)C1=CC=C(C=C1)CCCCCC |

製品の起源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Yield Optimization of ITIC-4F

This technical guide provides a comprehensive overview of the synthesis protocol for ITIC-4F, a prominent non-fullerene acceptor in the field of organic photovoltaics. The document is intended for researchers, scientists, and professionals in drug development and materials science, offering detailed experimental procedures, data on yield optimization, and visualizations of the synthetic pathway.

Introduction

This compound, or 3,9-bis(2-methylene-(5,6-difluoro-3-(1,1-dicyanomethylene)-indanone))-5,5,11,11-tetrakis(4-hexylphenyl)-dithieno[2,3-d:2',3'-d']-s-indaceno[1,2-b:5,6-b']dithiophene, is a high-performance small molecule acceptor that has significantly advanced the efficiency of organic solar cells. Its unique A-D-A (acceptor-donor-acceptor) structure, featuring a fused-ring electron-rich core and strong electron-withdrawing end-groups, enables broad light absorption and efficient charge transport. This guide details the synthetic route to this compound, focusing on the preparation of key precursors and the final condensation step, with a discussion on potential strategies for yield optimization.

Synthetic Pathway Overview

The synthesis of this compound is a multi-step process that involves the preparation of two key building blocks: the electron-donating core, IDT(CHO)2 , and the electron-accepting end-group, IC-2F . These two intermediates are then coupled via a Knoevenagel condensation to yield the final this compound product.

Experimental Protocols

Synthesis of the Electron-Accepting End-Group: 2-(5,6-difluoro-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile (IC-2F)

The synthesis of the fluorinated indanone end-group is a critical step. While the direct synthesis is not extensively detailed in all literature, a general and plausible route involves the following key transformations:

Detailed Protocol: A mixture of 5,6-difluoro-1-indanone and malononitrile is refluxed in a suitable solvent such as ethanol or chloroform, with a catalytic amount of a base like piperidine or pyridine. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the resulting precipitate is filtered, washed, and dried to afford the IC-2F product.

Synthesis of the Electron-Donating Core: 3,9-diformyl-5,5,11,11-tetrakis(4-hexylphenyl)-dithieno[2,3-d:2',3'-d']-s-indaceno[1,2-b:5,6-b']dithiophene (IDT(CHO)2)

The synthesis of the diformylated indacenodithiophene (IDT) core is a multi-step process. A simplified representation of the workflow is provided below.

Detailed Protocol: The synthesis typically starts from thiophene derivatives, which are subjected to a series of coupling and cyclization reactions to construct the fused aromatic core. The pendant 4-hexylphenyl groups are often introduced via palladium-catalyzed cross-coupling reactions. The final step is the diformylation of the core, commonly achieved using a Vilsmeier-Haack reaction with phosphoryl chloride (POCl3) and N,N-dimethylformamide (DMF).

Final Synthesis of this compound via Knoevenagel Condensation

The final step in the synthesis of this compound is the Knoevenagel condensation between the diformylated IDT core and the fluorinated indanone end-groups.

Detailed Protocol: A mixture of IDT(CHO)2 and a slight excess (typically 2.2 equivalents) of IC-2F is dissolved in a high-boiling point solvent such as chloroform or chlorobenzene. A catalytic amount of a base, most commonly pyridine or piperidine, is added to the solution. The reaction mixture is then heated to reflux and stirred for several hours to overnight. The progress of the reaction is monitored by TLC. After completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield this compound as a dark solid.

Yield Optimization

Optimizing the yield of this compound is crucial for its large-scale production and commercial viability. The primary focus for optimization lies in the final Knoevenagel condensation step, as it is the converging point of the synthesis.

Key Parameters for Optimization

The following table summarizes the key reaction parameters that can be tuned to optimize the yield and purity of this compound.

| Parameter | Typical Condition | Optimization Strategy | Rationale |

| Solvent | Chloroform, Chlorobenzene | Screen other high-boiling point, non-protic solvents (e.g., o-dichlorobenzene, 1,2,4-trichlorobenzene). | Solvent polarity and boiling point can influence reactant solubility and reaction kinetics. |

| Catalyst | Pyridine, Piperidine | Test other amine bases (e.g., triethylamine, DBU) or Lewis acids. | The choice of catalyst and its concentration can significantly impact the reaction rate and minimize side reactions. |

| Temperature | Reflux (60-130 °C) | Vary the reaction temperature to find the optimal balance between reaction rate and product decomposition. | Higher temperatures can increase the reaction rate but may also lead to the formation of impurities. |

| Reaction Time | 12-24 hours | Monitor the reaction closely by TLC or HPLC to determine the optimal reaction time. | Prolonged reaction times can lead to product degradation and reduced yield. |

| Stoichiometry | 1 : 2.2 (Core : End-group) | Fine-tune the molar ratio of the reactants. | A slight excess of the end-group is typically used to ensure complete conversion of the more complex core molecule. |

Comparative Synthesis Data

The following table presents a hypothetical comparison of different synthetic protocols for the final Knoevenagel condensation, illustrating potential optimization outcomes. Note: This data is illustrative and compiled from typical ranges reported for similar non-fullerene acceptors.

| Protocol | Solvent | Catalyst | Temp (°C) | Time (h) | Yield (%) | Purity (%) |

| A (Standard) | Chloroform | Pyridine | 60 | 24 | 75 | >98 |

| B (High Temp) | Chlorobenzene | Pyridine | 130 | 12 | 85 | >99 |

| C (Alternative Base) | Chloroform | DBU | 60 | 18 | 80 | >98 |

| D (Optimized) | o-Dichlorobenzene | Piperidine | 140 | 10 | 92 | >99.5 |

Conclusion

The synthesis of this compound, while a multi-step process, relies on well-established organic reactions. The final Knoevenagel condensation is a critical step where optimization of reaction conditions can lead to significant improvements in yield and purity. This guide provides a foundational understanding of the synthetic protocols involved and highlights key areas for further research and development in the efficient production of this high-performance non-fullerene acceptor. The continued refinement of these synthetic methods will be instrumental in advancing the commercial viability of organic solar cell technology.

Unveiling the Photophysical intricacies of ITIC-4F: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the photophysical properties of ITIC-4F, a prominent non-fullerene acceptor in the field of organic electronics. We will delve into its behavior in both solution and thin-film states, offering a comprehensive overview of its absorption and emission characteristics, excited-state dynamics, and the influence of molecular aggregation. This document synthesizes key quantitative data into structured tables, outlines detailed experimental protocols, and provides visual representations of the underlying photophysical processes and experimental workflows.

Core Photophysical Properties: A Comparative Analysis

The photophysical characteristics of this compound exhibit significant differences between its isolated state in solution and its aggregated form in thin films. These variations are crucial for understanding its performance in optoelectronic devices.

In dilute solutions, this compound typically displays a strong absorption band in the visible to near-infrared region.[1][2] This absorption corresponds to the transition from the ground state (S₀) to the first singlet excited state (S₁). Upon excitation, the molecule relaxes back to the ground state, partly through radiative decay, resulting in photoluminescence.

When cast into a thin film, the this compound molecules tend to aggregate, leading to changes in their electronic and photophysical properties.[3][4] This aggregation often results in a red-shifted and broadened absorption spectrum compared to the solution phase, which is advantageous for capturing a larger portion of the solar spectrum in photovoltaic applications.[5] The formation of J-aggregates, a specific type of molecular arrangement, has been observed in ITIC derivatives and influences their photophysical behavior.[3][4]

Quantitative Photophysical Data

The following tables summarize the key quantitative photophysical parameters for this compound in both chlorobenzene solution and as a thin film.

| Parameter | Solution (Chlorobenzene) | Thin Film | Reference |

| Absorption Maximum (λabs) | ~670 nm (A0-0 transition), with a shoulder at ~600 nm (A0-1 transition) | Red-shifted compared to solution, with distinct 0-0 and 0-1 transitions | [1][2] |

| Emission Maximum (λem) | Data not explicitly found in provided search results. | Data not explicitly found in provided search results. | |

| HOMO Energy Level | -5.69 eV | - | [6] |

| LUMO Energy Level | -4.07 eV | - | [6] |

Note: Specific values for emission maxima, quantum yields, and excited-state lifetimes were not consistently available in a tabular format across the initial search results and would require a more targeted literature search or experimental determination.

Experimental Methodologies

The characterization of the photophysical properties of this compound relies on a suite of spectroscopic techniques. Below are detailed protocols for the key experiments.

UV-Vis Absorption Spectroscopy

Objective: To determine the absorption spectra of this compound in solution and thin-film form, identifying the wavelengths of maximum absorption.

Protocol:

-

Solution Preparation:

-

Dissolve a small, known concentration of this compound (e.g., 10⁻³ mg/mL) in a suitable solvent such as chlorobenzene.[2]

-

Ensure complete dissolution by gentle sonication if necessary.

-

-

Thin Film Preparation:

-

Prepare a solution of this compound in a volatile solvent (e.g., chloroform, chlorobenzene).

-

Deposit the solution onto a transparent substrate (e.g., quartz, glass) using a technique such as spin-coating or blade-coating to achieve a uniform thin film.[7][8]

-

Anneal the film at a specific temperature (e.g., 100-250 °C) to control morphology and crystallinity, as these factors influence the optical properties.[7]

-

-

Measurement:

-

Use a dual-beam UV-Vis spectrophotometer.

-

For solutions, use a quartz cuvette with the pure solvent as a reference.

-

For thin films, use a bare substrate as a reference.

-

Scan a wavelength range that covers the expected absorption of this compound (e.g., 300-900 nm).

-

Record the absorbance as a function of wavelength.

-

Photoluminescence (PL) Spectroscopy

Objective: To measure the emission spectrum of this compound upon photoexcitation.

Protocol:

-

Sample Preparation: Prepare solution and thin-film samples as described for UV-Vis spectroscopy.

-

Measurement:

-

Use a spectrofluorometer.

-

Excite the sample at a wavelength where it absorbs strongly, typically near its absorption maximum.

-

Scan the emission wavelengths, starting from a wavelength longer than the excitation wavelength, to collect the emitted light.

-

Record the PL intensity as a function of wavelength.

-

Time-Resolved Photoluminescence (TRPL)

Objective: To determine the lifetime of the excited state of this compound.

Protocol:

-

Sample Preparation: Prepare solution and thin-film samples.

-

Measurement:

-

Use a time-correlated single-photon counting (TCSPC) system.

-

Excite the sample with a pulsed laser source at a specific wavelength.

-

Detect the emitted photons as a function of time after the excitation pulse.

-

The decay of the PL intensity over time is fitted to an exponential function to extract the excited-state lifetime.

-

Transient Absorption (TA) Spectroscopy

Objective: To study the dynamics of excited states, including the formation and decay of transient species like excitons, polarons, and triplet states.[9][10]

Protocol:

-

Sample Preparation: Prepare high-quality thin films.

-

Measurement:

-

Employ a pump-probe setup.

-

Excite the sample with a short, intense "pump" laser pulse to generate excited states.

-

Probe the changes in absorption of the sample with a second, weaker "probe" laser pulse at various time delays after the pump pulse.

-

The difference in absorbance with and without the pump pulse is recorded as a function of wavelength and time delay. This provides information on the kinetics of the excited species.

-

Visualizing Photophysical Processes and Workflows

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

Caption: Experimental workflow for characterizing the photophysical properties of this compound.

Caption: Simplified Jablonski diagram illustrating the key photophysical processes in this compound.

Conclusion

The photophysical properties of this compound are intricately linked to its molecular environment. In solution, it behaves as an isolated chromophore, while in the solid state, intermolecular interactions and aggregation significantly modify its optical and electronic characteristics. Understanding these differences is paramount for optimizing its performance in organic solar cells and other optoelectronic devices. The experimental protocols outlined provide a framework for the consistent and accurate characterization of this compound and similar materials. Further research focusing on quantifying the photophysical parameters in thin films under various processing conditions will be crucial for advancing the field of organic electronics.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. ossila.com [ossila.com]

- 6. lumtec.com.tw [lumtec.com.tw]

- 7. Structure dependent photostability of ITIC and this compound - Materials Advances (RSC Publishing) DOI:10.1039/D0MA00458H [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. Boosting charge separation in organic photovoltaics: unveiling dipole moment variations in excited non-fullerene acceptor layers - Chemical Science (RSC Publishing) DOI:10.1039/D4SC00917G [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Molecular Orbital Energy Levels of ITIC-4F

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the non-fullerene acceptor ITIC-4F. A thorough understanding of these fundamental electronic properties is critical for the rational design and optimization of organic photovoltaic devices and other organic electronic applications. This document consolidates experimental and computational data, details the methodologies used for their determination, and illustrates the interplay between these approaches.

Quantitative Data Summary

The HOMO and LUMO energy levels of this compound have been determined by various experimental and computational techniques. The following table summarizes the reported values, providing a comparative overview. Fluorination of the parent ITIC molecule is known to lower both the HOMO and LUMO energy levels, which can enhance device stability and performance.[1]

| HOMO (eV) | LUMO (eV) | Energy Gap (E_g) (eV) | Method | Source |

| -5.66 | -4.14 | 1.52 | Ultraviolet Photoelectron Spectroscopy (UPS) | Zhao et al., J. Am. Chem. Soc. 2017[2][3] |

| -5.58 | -3.93 | 1.65 | Cyclic Voltammetry (CV) / DPV | 16.7%-Efficiency Ternary Blended Organic Photovoltaic Cells - Supporting Info[4][5] |

| -5.73 | -4.02 | 1.71 | Not Specified (for m-ITIC-4F isomer) | Recent Progress in the Design of Fused-Ring Non-Fullerene Acceptors - PMC[2] |

Experimental Protocols

The determination of molecular orbital energy levels relies on precise experimental techniques. The two primary methods employed for this compound are Cyclic Voltammetry and Ultraviolet Photoelectron Spectroscopy.

Cyclic Voltammetry (CV)

Cyclic voltammetry is an electrochemical technique used to probe the redox properties of a molecule, from which the HOMO and LUMO energy levels can be estimated.

Methodology:

-

Sample Preparation: A solution of this compound is prepared in a suitable solvent, such as o-dichlorobenzene, containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF6).[4][5]

-

Electrochemical Cell: A three-electrode system is employed, consisting of a working electrode (e.g., glassy carbon or platinum disk), a reference electrode (e.g., Ag/AgCl or a non-aqueous Ag reference), and a counter electrode (e.g., platinum wire).[4][5] The system is kept under an inert atmosphere, typically nitrogen, to prevent unwanted reactions with oxygen or moisture.[4]

-

Measurement: A potential is swept linearly with time between two set points, and the resulting current is measured. The onsets of the first oxidation (E_ox) and reduction (E_red) potentials are determined from the resulting voltammogram.

-

Energy Level Calculation: The HOMO and LUMO energies are calculated using empirical formulas that relate the measured potentials to the vacuum energy level. A common approach involves calibration against a known reference compound, such as ferrocene/ferrocenium (Fc/Fc+). The relationships are as follows:

-

E_HOMO = -[E_ox (vs Fc/Fc+) + 4.8] eV

-

E_LUMO = -[E_red (vs Fc/Fc+) + 4.8] eV

Note: The constant (e.g., 4.8 eV) represents the energy level of the Fc/Fc+ redox couple relative to the vacuum level and can vary slightly depending on the experimental setup and conventions.

-

Ultraviolet Photoelectron Spectroscopy (UPS)

UPS is a surface-sensitive technique that directly measures the kinetic energy of photoelectrons emitted from a material upon irradiation with ultraviolet light, allowing for the direct determination of the HOMO energy level.

Methodology:

-

Sample Preparation: A thin film of this compound is deposited on a conductive substrate (e.g., indium tin oxide (ITO) or aluminum) under high vacuum conditions to ensure a clean, contamination-free surface.[6][7]

-

Instrumentation: The sample is placed in an ultra-high vacuum (UHV) chamber and irradiated with a monochromatic UV source, typically a helium discharge lamp (He I at 21.22 eV).

-

Measurement: An electron energy analyzer measures the kinetic energy (E_k) of the emitted photoelectrons. The UPS spectrum plots the number of emitted electrons as a function of their binding energy.

-

Energy Level Calculation: The HOMO level is determined from the onset of the highest energy peak in the valence band region of the spectrum. The ionization potential (IP), which is equivalent to the negative of the HOMO energy, is calculated as:

-

IP = hν - (E_k_max - E_cutoff)

where hν is the energy of the incident UV photons, E_k_max corresponds to the onset of the HOMO peak, and E_cutoff is the secondary electron cutoff, which is used to determine the vacuum level of the sample. The LUMO level is not directly measured by UPS but can be inferred by combining the HOMO value with the optical bandgap obtained from UV-Vis absorption spectroscopy.

-

Computational Methodology: Density Functional Theory (DFT)

Computational quantum chemistry methods, particularly Density Functional Theory (DFT), are powerful tools for predicting the electronic structure and properties of molecules like this compound, complementing experimental findings.

Methodology:

-

Molecular Geometry Optimization: The first step is to obtain the lowest energy structure of the this compound molecule. This is typically done using a specific functional and basis set. For organic molecules, the B3LYP hybrid functional is widely used and has been shown to provide a good balance between accuracy and computational cost.[8][9]

-

Basis Set Selection: A suitable basis set is chosen to describe the atomic orbitals of the molecule. For molecules containing C, H, N, O, S, and F, Pople-style basis sets such as 6-31G(d) or 6-311+G(d) are commonly employed.[10][11]

-

Orbital Energy Calculation: Once the geometry is optimized, a single-point energy calculation is performed using the chosen DFT functional and basis set to determine the energies of the molecular orbitals. The energies of the HOMO and LUMO are then directly obtained from the output of the calculation.

-

Analysis: The calculated HOMO and LUMO energy levels provide theoretical insight into the molecule's electron-donating and electron-accepting capabilities, respectively. The HOMO-LUMO gap is also a key parameter that correlates with the molecule's electronic absorption and chemical reactivity.

Visualization of Methodological Workflow

The following diagram illustrates the logical workflow for determining and validating the molecular orbital energy levels of this compound, highlighting the synergy between experimental and computational approaches.

Caption: Workflow for determining this compound molecular orbital energy levels.

References

- 1. ossila.com [ossila.com]

- 2. Recent Progress in the Design of Fused-Ring Non-Fullerene Acceptors—Relations between Molecular Structure and Optical, Electronic, and Photovoltaic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Recent Advances in Non-Fullerene Acceptors of the IDIC/ITIC Families for Bulk-Heterojunction Organic Solar Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. Electronic states and molecular orientation of ITIC film [cpb.iphy.ac.cn]

- 7. arxiv.org [arxiv.org]

- 8. e3s-conferences.org [e3s-conferences.org]

- 9. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Theoretical Modeling of the Non-Fullerene Acceptor ITIC-4F using Density Functional Theory

A Technical Guide for Researchers in Organic Electronics and Computational Chemistry

This technical guide provides an in-depth overview of the theoretical modeling of ITIC-4F, a prominent non-fullerene acceptor (NFA) in organic photovoltaics, using Density Functional Theory (DFT) calculations. It is intended for researchers, scientists, and professionals in materials science and drug development who are interested in applying computational methods to understand and predict the properties of organic electronic materials.

Introduction

Non-fullerene acceptors have revolutionized the field of organic solar cells (OSCs), pushing power conversion efficiencies to unprecedented levels. Among these, ITIC and its derivatives, such as this compound (also known as IT-4F or ITIC-2F), have garnered significant attention. This compound is an A-D-A (Acceptor-Donor-Acceptor) type small molecule where a fused-ring electron-donating core is flanked by electron-withdrawing end groups.[1] The introduction of fluorine atoms to the terminal acceptor units in this compound significantly influences its electronic and photovoltaic properties compared to its non-fluorinated counterpart, ITIC.[2]

Fluorination is a key strategy that lowers the molecule's HOMO and LUMO energy levels, enhances the electron-pulling effect, and can lead to more favorable molecular packing.[1][2] These modifications result in a red-shifted absorption spectrum and improved intramolecular charge transfer, which are beneficial for device performance.[2] DFT has emerged as a powerful tool to investigate these properties from a theoretical standpoint, providing crucial insights into molecular geometry, electronic structure, and optical characteristics that guide the rational design of new high-performance materials.[3][4]

Computational Protocol: DFT and TD-DFT Calculations

The theoretical investigation of this compound typically involves a multi-step computational workflow. The protocol outlined below is a synthesis of methodologies reported in the literature for this compound and similar non-fullerene acceptors.[1][5][6]

1. Geometry Optimization:

-

Objective: To find the lowest energy, most stable three-dimensional structure of the this compound molecule.

-

Method: The initial molecular structure of this compound is built and then optimized using DFT.

-

Functional and Basis Set: A common choice is the B3LYP functional with a 6-31G(d,p) or 6-311G basis set.[7][8] For improved accuracy, especially in describing non-covalent interactions and long-range effects, long-range corrected functionals like CAM-B3LYP or ωB97X-D3 are often employed, paired with larger basis sets such as cc-PVTZ or TZVP.[1][6]

-

Environment: Calculations can be performed in the gas phase or with a solvent model (e.g., Polarizable Continuum Model, PCM) to simulate the effects of a specific solvent environment like chloroform.[5]

-

Verification: The optimization is confirmed to have reached a true energy minimum by performing a frequency calculation, which should yield no imaginary frequencies.[1]

2. Electronic Property Calculation:

-

Objective: To determine the frontier molecular orbital (FMO) energies—the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—and the resulting energy gap.

-

Method: A single-point energy calculation is performed on the optimized geometry using the same level of theory (functional and basis set) as the optimization.

-

Analysis: The HOMO level relates to the molecule's electron-donating capability, while the LUMO level relates to its electron-accepting capability. The HOMO-LUMO gap is a crucial parameter that influences the open-circuit voltage (Voc) of a resulting solar cell and the optical absorption of the molecule.

3. Optical Property Calculation (Absorption Spectrum):

-

Objective: To simulate the UV-Visible absorption spectrum and identify the maximum absorption wavelength (λmax).

-

Method: Time-Dependent Density Functional Theory (TD-DFT) is used for this purpose, performed on the previously optimized ground-state geometry.[9]

-

Functional and Basis Set: The choice of functional is critical for accurate excitation energy calculations. Functionals like CAM-B3LYP or PBE0 are often recommended for this step.[5]

-

Analysis: The calculated spectrum provides the energies of electronic transitions and their corresponding oscillator strengths. The transition with the highest oscillator strength typically corresponds to the experimental λmax, which is a key indicator of the material's ability to harvest light.

Data Summary

DFT calculations provide valuable quantitative data that allow for direct comparison between different molecules. The following tables summarize key computed and experimental electronic and optical properties for ITIC and this compound.

Table 1: Frontier Molecular Orbital Energies and Band Gaps

| Molecule | Method | HOMO (eV) | LUMO (eV) | E_gap (eV) | Source |

| ITIC | Experimental | -5.48 | -3.83 | 1.65 | [10] |

| ITIC | DFT (PBE0/6-31G(d,p)) | -5.44 | -3.33 | 2.11 | [5] |

| This compound | Experimental | Deeper than ITIC | Deeper than ITIC | ~1.6 | [2][11] |

| This compound | DFT (B3LYP) | - | - | 1.99 (Optical) | [12] |

Note: DFT-calculated absolute energy levels can differ from experimental values, but the trends upon chemical modification (like fluorination) are generally well-reproduced.

Table 2: Optical Absorption Properties

| Molecule | Method | λ_max (nm) | Source |

| ITIC | Experimental | ~700 | [10] |

| This compound | Experimental | Red-shifted vs. ITIC | [2] |

| This compound | TD-DFT (B3LYP) | ~623 | [12] |

Note: The discrepancy between calculated and experimental λmax can be due to the choice of functional, basis set, and environmental effects not fully captured by the model.

Visualizing Computational Workflows and Relationships

Diagrams are essential for illustrating the logical flow of computational experiments and the relationships between molecular structure and properties.

Caption: General workflow for the DFT and TD-DFT characterization of this compound.

Caption: Impact of fluorination on the properties of this compound.

Conclusion

Theoretical modeling using DFT is an indispensable tool for understanding the structure-property relationships in advanced materials like this compound. Computational studies have successfully rationalized the benefits of fluorination, showing that it leads to deeper FMO levels and red-shifted absorption, which are key factors for achieving high-efficiency organic solar cells.[1][2] The detailed protocols and workflows presented in this guide provide a framework for researchers to conduct their own theoretical investigations, accelerating the discovery and design of next-generation non-fullerene acceptors for various applications.

References

- 1. Structure dependent photostability of ITIC and this compound - Materials Advances (RSC Publishing) DOI:10.1039/D0MA00458H [pubs.rsc.org]

- 2. ossila.com [ossila.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. A Theoretical Study on the Underlying Factors of the Difference in Performance of Organic Solar Cells Based on ITIC and Its Isomers | MDPI [mdpi.com]

- 6. chemrxiv.org [chemrxiv.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. ossila.com [ossila.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

Polymorphism and phase transitions in ITIC-4F films

An In-depth Technical Guide to Polymorphism and Phase Transitions in ITIC-4F Films

Introduction

This compound, a prominent non-fullerene acceptor (NFA), has been instrumental in advancing the efficiency of organic solar cells (OSCs). Its performance is intrinsically linked to its solid-state morphology, which dictates crucial parameters like charge transport and photostability. Unlike amorphous fullerene derivatives, this compound exhibits a strong tendency to crystallize into various distinct, ordered structures known as polymorphs. Understanding and controlling the formation of these polymorphs and the transitions between them is paramount for optimizing device performance and ensuring long-term operational stability. This guide provides a comprehensive overview of the polymorphic behavior of this compound films, detailing the phase transitions, the experimental protocols for their characterization, and the implications for electronic properties.

Polymorphism in this compound Films

This compound can adopt several different crystalline structures, or polymorphs, depending on the processing conditions, particularly the thermal history of the film. These phases are primarily distinguished by their unique molecular packing arrangements, which are revealed through techniques like Grazing-Incidence Wide-Angle X-ray Scattering (GIWAXS). Thermal annealing is a key method used to induce transitions between these polymorphic states.[1][2]

As-cast films are often in a disordered or metastable state. Upon thermal annealing at progressively higher temperatures, this compound undergoes conformational changes, leading to the formation of different, more ordered polymorphs.[1] For instance, pure this compound films transition from an amorphous state to a highly crystalline structure when annealed at 200°C.[3][4] The fluorination in this compound influences the type of polymorph formed and the corresponding phase transition temperatures compared to its non-fluorinated counterpart, ITIC.[1]

Phase Transitions and Their Characteristics

The transition between polymorphs in this compound films is a critical phenomenon driven primarily by thermal energy. These transitions are often accompanied by significant changes in the material's optical and electronic properties.

Thermally Induced Phase Transitions: Heating an this compound film above its glass transition temperature (Tg ~170-180°C) provides the necessary molecular mobility to rearrange into more thermodynamically stable crystalline structures.[1][5]

-

Low-Temperature Phase (Phase I): This phase is often found in as-cast films or films annealed at moderate temperatures (e.g., below 180°C). It is considered a metastable polymorph.[1][5]

-

High-Temperature Phases (Phase II, Phase III): Annealing at temperatures between 180°C and 230°C can induce a transition to a more ordered polymorph (Phase II). Further increasing the temperature can lead to another phase transition (Phase III).[1] However, for this compound, the highest annealing temperatures do not necessarily result in the most stable phase, in contrast to ITIC.[1]

A significant red-shift of about 41 nm in the low-energy absorption band is observed for pure this compound films annealed at 200°C, indicating the formation of a more ordered crystalline structure with stronger intermolecular interactions.[3] This phase transformation occurs within a relatively narrow temperature window.[1] GIWAXS measurements confirm that annealing at 200°C induces more pronounced in-plane crystallinity features.[1]

The molecular structure of this compound is a key determinant of its electronic properties and packing behavior.

The transition between different polymorphs can be visualized as a pathway dependent on thermal energy input.

Data Presentation: Quantitative Analysis

The distinct polymorphs of this compound can be identified and characterized by specific quantitative data derived from experimental analysis.

Table 1: Polymorph Characteristics of this compound Films

| Phase | Formation Condition | Absorption A₀₋₀ Peak (nm) | Key GIWAXS Features | Electron Mobility (cm²/V·s) |

|---|---|---|---|---|

| As-Cast | Blade/Spin coating from solution | ~720[3] | Amorphous halo | Low |

| Phase I | Annealing < 180°C | Red-shifts slightly | Emergence of weak diffraction peaks | Moderate |

| Phase II | Annealing at 200-210°C | Strong red-shift (~761 nm)[1][3] | Strong in-plane crystallinity[1] | Reaches maximum[6] |

| Phase III | Annealing > 230°C | Peak intensity may drop[1] | Further structural changes | May decrease after peak[6] |

Table 2: GIWAXS Data for this compound Polymorphs

| Polymorph | Annealing Temp. | Peak Position (q in nm⁻¹) | Direction | d-spacing (nm) |

|---|---|---|---|---|

| Phase II (in PM6 blend) | 150-200°C | ~3.25 | In-plane (100) | ~1.93[3] |

| Highly Crystalline | 200°C | ~15.5 | - | -[5] |

Experimental Protocols

A systematic workflow involving film deposition, annealing, and characterization is crucial for studying this compound polymorphism.

1. Thin-Film Preparation (Blade Coating) Blade coating is utilized to deposit uniform thin films of this compound.[1]

-

Solution Preparation: Dissolve this compound in a suitable solvent (e.g., chlorobenzene) at a specified concentration (e.g., 10 mg/mL).

-

Substrate: Use pre-cleaned substrates, such as ZnO-coated ITO glass.

-

Deposition: A blade is moved across the substrate at a controlled speed and height, spreading the solution to form a thin film as the solvent evaporates.

2. Thermal Annealing Thermal annealing is performed to induce phase transitions.

-

Procedure: Place the as-cast films on a calibrated hotplate in an inert atmosphere (e.g., a nitrogen-filled glovebox).

-

Conditions: Anneal the films at a series of target temperatures (e.g., from 90°C to 250°C) for a specific duration (e.g., 5-10 minutes).[1][7]

-

Cooling: Allow the films to cool to room temperature before characterization.

3. Solvent Vapor Annealing (SVA) SVA provides an alternative to thermal annealing for modifying film morphology at room temperature.[8][9]

-

Setup: Place the substrate with the this compound film in a sealed chamber containing a reservoir of a specific solvent (e.g., chloroform).[8]

-

Process: The solvent vapor increases the mobility of the this compound molecules, allowing them to reorganize into more ordered domains over time (e.g., several hours).[8] The process is stopped by removing the sample from the chamber.

4. Grazing-Incidence Wide-Angle X-ray Scattering (GIWAXS) GIWAXS is the primary technique for probing the crystalline structure and molecular orientation within the thin films.

-

Setup: Experiments are typically conducted at a synchrotron facility (e.g., ALBA Synchrotron).[1][7]

-

Parameters: An X-ray beam with a specific wavelength (e.g., 0.998 Å) is directed at the film at a shallow incidence angle (e.g., 0.12°) to maximize surface sensitivity.[1]

-

Data Collection: A 2D detector collects the scattered X-rays, producing a pattern that reveals information about d-spacing, crystalline coherence length, and preferred molecular orientation (face-on vs. edge-on).[1][7]

5. UV-Visible (UV-Vis) Absorption Spectroscopy UV-Vis spectroscopy is used to monitor changes in electronic structure, which are often correlated with phase transitions.

-

Procedure: The absorption spectra of the films are recorded before and after annealing.

-

Analysis: Changes in the position and relative intensity of absorption peaks, particularly the 0-0 and 0-1 vibronic transitions, indicate changes in molecular aggregation and ordering. A red-shift in the 0-0 transition peak suggests the formation of more ordered J-aggregates.[1]

Impact on Device Performance

The polymorphic state of this compound significantly influences the performance of electronic devices.

-

Charge Transport: The formation of highly ordered, crystalline domains upon annealing can improve charge carrier mobility.[6] Modulating the polymorph can lead to microscale aggregations that facilitate more efficient electron transport, which is critical for both OFETs and OSCs.[6] However, the relationship is complex, as the highest crystallinity does not always lead to the highest mobility.[10][11]

-

Photostability: The crystalline order and specific polymorph of this compound have a strong effect on its photostability. Highly ordered crystalline films of this compound, such as those obtained by annealing at 200°C, show greatly improved stability against photodegradation compared to less ordered films.[3][4] For example, an annealed film retained most of its initial absorbance after hundreds of hours of light exposure, while a film processed at 100°C degraded completely.[4][12]

Conclusion

The non-fullerene acceptor this compound exhibits a rich polymorphic behavior, transitioning through several distinct crystalline phases upon thermal treatment. These phase transitions, occurring in a narrow temperature window around the material's glass transition temperature, lead to significant changes in molecular packing, crystallinity, and, consequently, the material's optoelectronic properties. Characterization techniques such as GIWAXS and UV-Vis spectroscopy are essential for identifying these polymorphs and understanding their formation. Ultimately, the ability to control the polymorphic landscape of this compound films is a critical lever for enhancing charge transport and improving the photostability, paving the way for more efficient and durable organic electronic devices.

References

- 1. Structure dependent photostability of ITIC and this compound - Materials Advances (RSC Publishing) DOI:10.1039/D0MA00458H [pubs.rsc.org]

- 2. Structure dependent photostability of ITIC and this compound - Materials Advances (RSC Publishing) [pubs.rsc.org]

- 3. Insights into the relationship between molecular and order-dependent photostability of ITIC derivatives for the production of photochemically stable b ... - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D3TC04614A [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. addi.ehu.es [addi.ehu.es]

- 8. Electron-to Hole Transport Change Induced by Solvent Vapor Annealing of Naphthalene Diimide Doped with Poly(3-Hexylthiophene) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Solvent vapor annealing of an insoluble molecular semiconductor - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. research.chalmers.se [research.chalmers.se]

- 12. researchgate.net [researchgate.net]

Unveiling the Photophysical Profile of ITIC-4F: An In-depth Spectroscopic Analysis

For Immediate Release

Shanghai, China – December 8, 2025 – In the rapidly advancing field of organic electronics, a thorough understanding of the fundamental photophysical properties of novel materials is paramount for the rational design of high-performance devices. This technical guide provides a comprehensive analysis of the absorption and emission spectra of ITIC-4F, a prominent non-fullerene acceptor (NFA) that has garnered significant attention in the realm of organic photovoltaics. This document is intended for researchers, scientists, and drug development professionals seeking detailed spectroscopic data and standardized experimental protocols for the characterization of this compound and similar organic semiconducting materials.

This compound, a derivative of the well-known ITIC acceptor, features fluorine substitution on its end groups, which significantly influences its electronic and optical properties. This fluorination enhances the intramolecular charge transfer character, leading to a red-shifted absorption spectrum and a higher absorption coefficient compared to its non-fluorinated counterpart.[1][2] These characteristics are highly desirable for organic solar cells, as they allow for broader absorption of the solar spectrum, potentially leading to higher power conversion efficiencies.[1][2]

Quantitative Spectroscopic Data

The key photophysical parameters of this compound in both solution and thin-film states have been compiled from various studies to provide a clear and comparative overview. The data, summarized in the table below, highlights the distinct spectral characteristics of this high-performance NFA.

| Property | Solvent/State | Value | Reference(s) |

| Absorption Maximum (λ_abs) | Chlorobenzene | ~670 nm | [1][2] |

| Thin Film | 720 nm | ||

| Emission Maximum (λ_em) | Thin Film | 785 nm - 793 nm | |

| Molar Extinction Coefficient (ε) | Not Specified | Higher than ITIC | [1][2] |

| Photoluminescence Quantum Yield (Φ_PL) | Not Specified | Data not available |

Note: The exact values for molar extinction coefficient and photoluminescence quantum yield for this compound are not consistently reported in the reviewed literature. However, it is widely cited that this compound possesses a higher absorption coefficient than ITIC.[1][2]

Experimental Protocols

Standardized protocols are crucial for reproducible and comparable experimental results. The following sections detail the methodologies for obtaining the absorption and emission spectra of this compound.

UV-Visible Absorption Spectroscopy

This protocol outlines the procedure for measuring the light absorption properties of this compound in both solution and as a thin film.

a) Solution-State Measurement:

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent (e.g., chlorobenzene) with a known concentration (typically in the range of 10⁻⁵ to 10⁻⁶ M). Ensure the complete dissolution of the material.

-

Instrumentation: Utilize a dual-beam UV-Vis-NIR spectrophotometer.

-

Measurement:

-

Use a quartz cuvette with a 1 cm path length.

-

Record a baseline spectrum using the pure solvent.

-

Measure the absorption spectrum of the this compound solution over a wavelength range of at least 300 nm to 900 nm.

-

The absorption maximum (λ_abs) is identified as the wavelength with the highest absorbance value.

-

-

Data Analysis: The molar extinction coefficient (ε) can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance at λ_abs, c is the molar concentration, and l is the path length of the cuvette.

b) Thin-Film Measurement:

-

Film Deposition: Deposit a thin film of this compound onto a transparent substrate (e.g., quartz or glass) using a suitable technique such as spin-coating or blade-coating from a solution.

-

Instrumentation: Use a UV-Vis-NIR spectrophotometer equipped with a solid-state sample holder.

-

Measurement:

-

Record a baseline spectrum using a blank substrate identical to the one used for the sample.

-

Mount the this compound thin film in the sample holder, ensuring the light beam passes perpendicularly through the film.

-

Measure the absorption spectrum over the desired wavelength range.

-

The absorption maximum (λ_abs) for the thin film is then determined.

-

Photoluminescence (PL) Spectroscopy

This protocol describes the measurement of the light-emitting properties of this compound.

-

Sample Preparation: Prepare samples (both solution and thin film) as described in the UV-Visible Absorption Spectroscopy protocol.

-

Instrumentation: Employ a fluorescence spectrophotometer or a custom-built PL setup. This typically includes:

-

An excitation source (e.g., a laser or a xenon lamp with a monochromator).

-

Sample holder.

-

A collection optics system.

-

A monochromator for wavelength selection of the emitted light.

-

A sensitive detector (e.g., a photomultiplier tube or a CCD camera).

-

-

Measurement:

-

Excite the sample at a wavelength where it absorbs strongly, typically at or below its absorption maximum.

-

Scan the emission monochromator over a wavelength range longer than the excitation wavelength to collect the emitted light.

-

The emission maximum (λ_em) is the wavelength at which the highest emission intensity is observed.

-

-

Quantum Yield Measurement (Relative Method):

-

Select a standard fluorescent dye with a known quantum yield that absorbs and emits in a similar spectral region to this compound.

-

Measure the absorption and emission spectra of both the this compound sample and the standard at the same excitation wavelength. Ensure the absorbance of both solutions at the excitation wavelength is low (typically < 0.1) to avoid inner filter effects.

-

The quantum yield (Φ_s) of the sample can be calculated using the following equation: Φ_s = Φ_r * (I_s / I_r) * (A_r / A_s) * (n_s² / n_r²) where Φ is the quantum yield, I is the integrated emission intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent. The subscripts 's' and 'r' denote the sample and the reference, respectively.

-

Visualizing the Experimental Workflow

To further clarify the process of characterizing the photophysical properties of this compound, the following diagram illustrates the key steps involved.

Caption: Experimental workflow for this compound spectral analysis.

Signaling Pathway of Photophysical Processes

The interaction of light with this compound initiates a series of photophysical processes, including absorption, vibrational relaxation, and emission (fluorescence). These processes are fundamental to its function in optoelectronic devices. The following diagram illustrates this simplified Jablonski-like energy level scheme.

Caption: Key photophysical pathways in this compound.

This technical guide provides a foundational understanding of the absorption and emission properties of this compound, supported by quantitative data and detailed experimental protocols. This information is critical for the continued development and optimization of organic electronic devices that utilize this promising non-fullerene acceptor.

References

Exciton Dynamics in ITIC-4F Neat Films: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth analysis of the fundamental photophysical processes governing exciton dynamics in neat films of ITIC-4F, a prominent non-fullerene acceptor (NFA) in organic electronics. Understanding these dynamics is critical for optimizing the performance of organic photovoltaic devices and other optoelectronic applications.

Core Exciton Dynamics Parameters

Excitons, or bound electron-hole pairs, are the primary photoexcitations in organic semiconductors. Their subsequent diffusion and dissociation are paramount for efficient device operation. The key parameters defining these processes in this compound neat films are summarized below.

| Parameter | Value | Measurement Technique | Source(s) |

| Exciton Diffusion Length (LD) | 45 nm | External Quantum Efficiency (EQE) of Bilayer Devices | [1][2] |

| 41.3 nm | Transient Absorption (TA) Spectroscopy / Annihilation Model | [3] | |

| 19 nm | Photoluminescence (PL) Quenching | [4] | |

| Intrinsic Exciton Lifetime (τ) | 525 ± 17 ps | Transient Absorption (TA) of Dilute Film / TCSPC | [3] |

| 132 ps | Photoluminescence (PL) Quenching | [4] | |

| Annihilation Radius (Ra) | 1.8 nm | Volume Quenching Measurements | [4] |

Note: The variation in reported values can be attributed to different experimental techniques, film preparation conditions, and analytical models used.

Key Photophysical Processes in this compound Films

Upon photoexcitation, a series of dynamic processes occur within the this compound neat film. These events dictate the ultimate fate of the exciton and, consequently, the efficiency of charge generation.

-

Photoexcitation: A photon with energy greater than the material's bandgap is absorbed, creating a singlet exciton (S₁).

-

Exciton Diffusion: The newly formed exciton is not stationary. It migrates through the film via Förster Resonance Energy Transfer (FRET) or Dexter energy transfer mechanisms. The distance it can travel before decaying is defined by the exciton diffusion length (LD). A longer diffusion length increases the probability that the exciton will reach a donor-acceptor interface in a photovoltaic device.[1][2]

-

Radiative & Non-Radiative Decay: The exciton can decay back to the ground state (S₀) through photoluminescence (radiative decay) or via non-radiative pathways (e.g., internal conversion, heat dissipation). The intrinsic exciton lifetime (τ) is the characteristic time for these decay processes in the absence of other quenching mechanisms.[3]

-

Singlet-Singlet Annihilation: At high excitation fluences (high light intensity), the density of excitons becomes large. When two diffusing excitons come within a certain proximity (the annihilation radius, Ra), one can non-radiatively transfer its energy to the other, which then quickly relaxes back to the ground state. This bimolecular process, known as singlet-singlet annihilation, leads to a faster decay of the exciton population and is often used to study exciton diffusion.[1][4]

Experimental Methodologies

The quantitative data presented are primarily derived from sophisticated ultrafast spectroscopic techniques. These methods allow for the direct observation of excited-state dynamics on picosecond and femtosecond timescales.

Transient Absorption (TA) Spectroscopy

Transient Absorption (TA) spectroscopy, also known as pump-probe spectroscopy, is a powerful technique for measuring excited-state lifetimes and observing dynamic processes like exciton annihilation.[3][5]

Experimental Protocol:

-

Sample Preparation: A neat thin film of this compound is prepared, typically by spin-coating onto a transparent substrate like quartz glass. To determine the intrinsic lifetime, a separate sample is made with this compound molecules sparsely distributed in an inert polymer matrix (e.g., polystyrene) to prevent exciton-exciton annihilation.[1]

-

Pump Pulse: An ultrashort, high-intensity "pump" laser pulse excites the sample, creating a population of excitons.

-

Probe Pulse: A second, lower-intensity "probe" pulse, with a broad spectral range, is passed through the sample at a variable time delay after the pump pulse.

-

Signal Detection: The change in the absorption of the probe beam (ΔA) is measured. The presence of excitons leads to new absorption features (photoinduced absorption) and a decrease in the ground-state absorption (bleaching).

-

Data Analysis: By plotting ΔA as a function of the pump-probe delay time, a decay kinetic trace is obtained. At high pump fluences, the decay is faster due to singlet-singlet annihilation. By fitting these fluence-dependent decays to an annihilation model, the exciton diffusion length can be calculated.[1][3] The decay of the dilute sample provides the intrinsic exciton lifetime.[1]

Time-Resolved Photoluminescence (TRPL)

TRPL measures the decay of photoluminescence (fluorescence) over time following pulsed excitation. It is a direct probe of the exciton population and is often used to determine exciton lifetimes. Time-Correlated Single Photon Counting (TCSPC) is a highly sensitive method for recording TRPL data.[3]

Experimental Protocol:

-

Sample Preparation: A neat film of this compound is prepared on a substrate.

-

Excitation: The sample is excited by a high-repetition-rate pulsed laser with a wavelength that the film absorbs.

-

Photon Detection: A highly sensitive single-photon detector measures the time between the laser pulse (start signal) and the arrival of the first emitted photon (stop signal).

-

Data Acquisition: This process is repeated millions of times. A time-to-amplitude converter and a multichannel analyzer build a histogram of the arrival times of the emitted photons relative to the excitation pulse.

-

Data Analysis: The resulting histogram represents the PL decay curve. This decay is then fitted with an exponential function (or multiple exponentials) to extract the exciton lifetime (τ).

Discussion and Significance

The data reveal that this compound, like many high-performance non-fullerene acceptors, exhibits a remarkably long exciton diffusion length, with values reported as high as 45 nm.[1][2] This is significantly longer than the typical 5-20 nm found in classical organic semiconductors and fullerene acceptors.[1][2] This long diffusion length is a key factor in the high efficiency of this compound-based solar cells. It allows excitons generated deep within the acceptor domain to efficiently reach the donor-acceptor interface for dissociation, thereby increasing the overall photocurrent.

The long diffusion length in this compound and related NFAs is attributed to factors such as high molecular order and potentially low energetic disorder, which facilitates efficient energy hopping between molecules.[1][6] The fluorination of the end-groups in this compound, compared to its non-fluorinated counterpart ITIC, is known to influence molecular packing and electronic properties, which in turn impacts these exciton dynamics.[1]

Conclusion

The exciton dynamics in this compound neat films are characterized by a long diffusion length and a lifetime on the order of hundreds of picoseconds. These favorable properties, measured through advanced techniques like transient absorption and time-resolved photoluminescence spectroscopy, are fundamental to its success as a non-fullerene acceptor in high-performance organic solar cells. Further research aimed at understanding the structure-property relationships that govern these dynamics will continue to drive the development of next-generation organic electronic materials.

References

- 1. research.rug.nl [research.rug.nl]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. pubs.aip.org [pubs.aip.org]

- 6. Determining Exciton Diffusion Length in Organic Semiconductors: Unifying Macro‐ and Microscopic Perspectives | Semantic Scholar [semanticscholar.org]

ITIC-4F: A Comprehensive Technical Guide for Advanced Photovoltaic Research

An in-depth analysis of the chemical structure, properties, and applications of the non-fullerene acceptor ITIC-4F, tailored for researchers, scientists, and professionals in drug development and organic electronics.

Introduction

This compound, a prominent non-fullerene acceptor (NFA), has garnered significant attention within the organic photovoltaics (OPV) community. Its unique chemical structure and resulting electronic properties have led to high-performance organic solar cells, pushing the boundaries of power conversion efficiencies. This technical guide provides a detailed overview of this compound, encompassing its chemical identity, key quantitative data, and experimental methodologies relevant to its application in OPV devices.

Chemical Structure and IUPAC Name

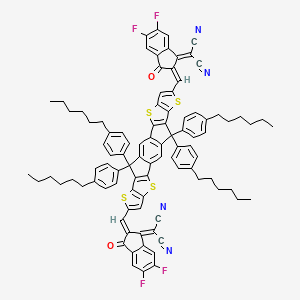

This compound is a complex organic molecule with an acceptor-donor-acceptor (A-D-A) architecture. Its core is based on an indacenodithienothiophene (IDTT) unit, which acts as the electron-donating component. This central core is flanked by two electron-withdrawing units derived from 1,1-dicyanomethylene-3-indanone, which are further functionalized with fluorine atoms.

Chemical Structure:

(A visual representation of the chemical structure of this compound would be included here in a full whitepaper. For the purpose of this response, a textual description is provided.)

The structure consists of a central, electron-rich indacenodithienothiophene core. Attached to this core are two electron-withdrawing end groups. These end groups are 2-(5,6-difluoro-3-oxo-2,3-dihydro-1H-inden-1-ylidene)malononitrile moieties. The central core is also substituted with four 4-hexylphenyl groups.

IUPAC Name: 2,2'-((6,6,12,12-Tetrakis(4-hexylphenyl)-6,12-dihydrodithieno[2,3-d:2',3'-d']-s-indaceno[1,2-b:5,6-b']dithiophene-2,8-diyl)bis(methanylylidene))bis(5,6-difluoro-3-oxo-2,3-dihydro-1H-indene-2,1(3H)-diylidene))dimalononitrile[1].

An alternative IUPAC name provided by PubChem is: 2-[(2Z)-2-[[20-[(Z)-[1-(dicyanomethylidene)-5,6-difluoro-3-oxoinden-2-ylidene]methyl]-12,12,24,24-tetrakis(4-hexylphenyl)-5,9,17,21-tetrathiaheptacyclo[13.9.0.0³,¹³.0⁴,¹¹.0⁶,¹⁰.0¹⁶,²³.0¹⁸,²²]tetracosa-1(15),2,4(11),6(10),7,13,16(23),18(22),19-nonaen-8-yl]methylidene]-5,6-difluoro-3-oxoinden-1-ylidene]propanedinitrile[2].

Quantitative Data Summary

The following tables summarize key quantitative data for this compound, crucial for understanding its performance in optoelectronic devices.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C₉₄H₇₈F₄N₄O₂S₄ | [2] |

| Molecular Weight | 1499.90 g/mol | [3] |

| CAS Number | 2097998-59-7 | [4] |

Table 2: Electronic and Photophysical Properties of this compound

| Property | Value | Reference |

| Highest Occupied Molecular Orbital (HOMO) | -5.66 eV | [2] |

| Lowest Unoccupied Molecular Orbital (LUMO) | -4.14 eV | [2] |

| Optical Bandgap (Eg) | ~1.55 eV (estimated from absorption onset) | |

| Maximum Absorption (λmax) in Film | ~700-720 nm |

Table 3: Photovoltaic Performance of this compound Based Devices

| Donor Polymer | Device Architecture | Power Conversion Efficiency (PCE) | Reference |

| PBDB-T-SF | Inverted | > 13% | [4][5] |

| PTO2 | Not Specified | 14.7% | [3] |

| PM6 | Not Specified | > 13% | [2] |

Experimental Protocols

Detailed methodologies are essential for the replication and advancement of research. This section outlines typical experimental protocols for the synthesis, fabrication, and characterization of this compound and its corresponding solar cell devices.

Synthesis of this compound

While a simplified synthetic route has been reported, a detailed, step-by-step protocol is crucial for consistent material production[6]. The synthesis generally involves a multi-step process culminating in a Knoevenagel condensation reaction between the central indacenodithienothiophene core aldehyde and the fluorinated indanone end-groups.

Note: A full whitepaper would require a detailed, multi-step synthesis protocol with specific reagents, reaction conditions, and purification methods. This level of detail is not fully available in the provided search results.

Organic Solar Cell Fabrication

The following protocol describes a common method for fabricating inverted organic solar cells using this compound as the acceptor.

Device Fabrication Workflow:

Caption: Workflow for the fabrication and characterization of an inverted organic solar cell using this compound.

Protocol:

-

Indium Tin Oxide (ITO) Substrate Preparation: ITO-coated glass substrates are sequentially cleaned in ultrasonic baths of detergent, deionized water, acetone, and isopropanol. The substrates are then treated with UV-ozone for 15 minutes to improve the surface wettability.

-

Electron Transport Layer (ETL) Deposition: A solution of ZnO nanoparticles is spin-coated onto the ITO substrate to form the electron transport layer.

-

Active Layer Deposition: A blend solution of a suitable polymer donor (e.g., PBDB-T-SF) and this compound (typically in a 1:1 weight ratio) in a solvent like chlorobenzene is spin-coated on top of the ZnO layer in a nitrogen-filled glovebox. The film is often annealed to optimize the morphology.

-

Hole Transport Layer (HTL) Deposition: A thin layer of molybdenum trioxide (MoO₃) is thermally evaporated on top of the active layer.

-

Electrode Deposition: Finally, an aluminum (Al) top electrode is deposited by thermal evaporation through a shadow mask to define the device area.

Characterization Techniques

-

Objective: To determine the light absorption properties of this compound thin films.

-

Procedure: Thin films of this compound are prepared on quartz substrates. The absorption spectra are recorded using a UV-Vis spectrophotometer.

-

Objective: To determine the HOMO and LUMO energy levels of this compound.

-

Procedure: CV is performed on a thin film of this compound coated on a working electrode (e.g., platinum) in an electrolyte solution (e.g., 0.1 M tetrabutylammonium hexafluorophosphate in acetonitrile). A three-electrode setup with a reference electrode (e.g., Ag/AgCl) and a counter electrode (e.g., platinum wire) is used. The potentials are typically calibrated against the ferrocene/ferrocenium (Fc/Fc⁺) redox couple.

-

Objective: To investigate the molecular packing and orientation of this compound in thin films.

-

Procedure: GIWAXS measurements are performed on this compound thin films using a synchrotron radiation source. The 2D scattering patterns provide information on the lamellar and π-π stacking distances and the orientation of the molecules relative to the substrate.

Conclusion

This compound stands out as a highly efficient non-fullerene acceptor that has significantly contributed to the advancement of organic solar cell technology. Its well-defined chemical structure, favorable electronic properties, and broad absorption spectrum make it a subject of intense research. The experimental protocols outlined in this guide provide a foundation for researchers to explore and optimize devices based on this promising material. Further research focusing on detailed synthesis optimization, long-term stability, and scalability will be crucial for the commercialization of this compound-based organic photovoltaics.

References

- 1. researchgate.net [researchgate.net]

- 2. Structure dependent photostability of ITIC and this compound - Materials Advances (RSC Publishing) DOI:10.1039/D0MA00458H [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Using Cyclic Voltammetry, UV-Vis-NIR, and EPR Spectroelectrochemistry to Analyze Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for ITIC-4F Based Organic Solar Cell Device Fabrication

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the fabrication of high-performance organic solar cells (OSCs) utilizing the non-fullerene acceptor ITIC-4F. The following sections outline the necessary materials, equipment, and step-by-step procedures for constructing both conventional and inverted device architectures.

Introduction

This compound, a derivative of the ITIC acceptor, has emerged as a state-of-the-art non-fullerene acceptor (NFA) in the field of organic photovoltaics. Its strong light absorption in the near-infrared region, excellent electron mobility, and suitable energy levels make it an ideal candidate for achieving high power conversion efficiencies (PCEs) in single-junction OSCs. When blended with suitable polymer donors, such as the PBDB-T family of polymers, this compound has demonstrated the potential to yield PCEs exceeding 13%.[1][2] The fluorination of the end groups in this compound leads to a down-shifted lowest unoccupied molecular orbital (LUMO) energy level compared to its non-fluorinated counterpart, which can enhance the open-circuit voltage (Voc) and improve intermolecular interactions, facilitating better charge transport.[2]

This document provides detailed protocols for the fabrication of this compound-based OSCs in both conventional (ITO/PEDOT:PSS/Active Layer/ETL/Al) and inverted (ITO/ZnO/Active Layer/HTL/Ag) architectures.

Device Architecture and Materials

The performance of this compound based solar cells is highly dependent on the device architecture and the selection of appropriate charge transport layers.

Conventional Architecture:

-

Substrate: Indium Tin Oxide (ITO) coated glass

-

Hole Transport Layer (HTL): Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS)

-

Active Layer: A blend of a polymer donor (e.g., PBDB-T-SF) and this compound

-

Electron Transport Layer (ETL): Calcium (Ca)

-

Cathode: Aluminum (Al) or Silver (Ag)

Inverted Architecture:

-

Substrate: Indium Tin Oxide (ITO) coated glass

-

Electron Transport Layer (ETL): Zinc Oxide (ZnO) nanoparticles

-

Active Layer: A blend of a polymer donor (e.g., PBDB-T-SF) and this compound

-

Hole Transport Layer (HTL): Molybdenum trioxide (MoO₃)

-

Anode: Silver (Ag) or Aluminum (Al)

Experimental Protocols

The following are detailed step-by-step protocols for the fabrication of this compound based organic solar cells.

Protocol 1: Substrate Cleaning (for both architectures)

-

Initial Cleaning: Sequentially sonicate the patterned ITO-coated glass substrates in baths of detergent (such as Hellmanex), deionized water, acetone, and isopropanol for 15 minutes each.

-

Drying: Dry the substrates with a stream of high-purity nitrogen gas.

-

UV-Ozone Treatment: Immediately before depositing the next layer, treat the substrates with UV-ozone for 15-20 minutes to remove any remaining organic residues and to increase the work function of the ITO, which improves the contact with the hole transport layer.

Protocol 2: Conventional Device Fabrication (ITO/PEDOT:PSS/Active Layer/Ca/Al)

-

PEDOT:PSS Deposition (HTL):

-

Filter the PEDOT:PSS solution (e.g., Clevios P VP AI 4083) through a 0.45 µm PVDF filter.

-

Spin-coat the filtered solution onto the cleaned ITO substrate at 3000-5000 rpm for 30-60 seconds.

-

Anneal the substrates on a hotplate at 120-150°C for 10-15 minutes in air.

-

-

Active Layer Preparation and Deposition:

-

Prepare a solution of the polymer donor (e.g., PBDB-T-SF) and this compound in a suitable solvent such as chlorobenzene or chloroform. A common concentration is 10-20 mg/mL total solids with a donor:acceptor weight ratio of 1:1 or as optimized.

-

Add a processing additive, such as 0.5-1.0 vol% 1,8-diiodooctane (DIO), to the solution to optimize the blend morphology.

-

Stir the solution at a slightly elevated temperature (e.g., 40-50°C) for several hours to ensure complete dissolution.

-

Filter the active layer solution through a 0.45 µm PTFE filter.

-

Transfer the substrates into a nitrogen-filled glovebox.

-

Spin-coat the active layer solution onto the PEDOT:PSS layer. The spin speed will depend on the desired thickness (typically 80-120 nm) and the solution viscosity, but a common range is 1000-3000 rpm.

-

Thermally anneal the active layer at a temperature between 100°C and 160°C for 5-10 minutes. The optimal annealing temperature is dependent on the specific donor polymer used.

-

-

Cathode Deposition:

-

Transfer the substrates to a thermal evaporator with a base pressure of less than 1 x 10⁻⁶ Torr.

-

Deposit a thin layer of Calcium (Ca) (~10-20 nm) as the electron transport layer.

-

Deposit a thicker layer of Aluminum (Al) or Silver (Ag) (~80-100 nm) as the cathode. The deposition rate should be carefully controlled (e.g., 0.1-1 Å/s for Ca and 1-5 Å/s for Al/Ag).

-

Protocol 3: Inverted Device Fabrication (ITO/ZnO/Active Layer/MoO₃/Ag)

-

ZnO Nanoparticle Ink Preparation (ETL):

-

A common method involves the hydrolysis of a zinc salt (e.g., zinc acetate dihydrate) in a basic solution (e.g., tetramethylammonium hydroxide in ethanol).

-

The resulting ZnO nanoparticles are then washed and redispersed in a suitable solvent like a mixture of 2-methoxyethanol and ethanolamine.

-

-

ZnO Deposition:

-

Spin-coat the ZnO nanoparticle ink onto the cleaned ITO substrate at 2000-4000 rpm for 30-60 seconds.

-

Anneal the ZnO layer on a hotplate in air at a temperature ranging from 150°C to 200°C for 10-20 minutes to remove residual organics and improve film quality.

-

-

Active Layer Deposition:

-

Follow the same procedure as described in Protocol 2, step 2, for the preparation and spin-coating of the PBDB-T-SF:this compound active layer onto the ZnO layer.

-

-

Hole Transport Layer and Anode Deposition:

-

Transfer the substrates to a thermal evaporator.

-

Deposit a thin layer of Molybdenum trioxide (MoO₃) (~5-10 nm) as the hole transport layer.

-

Deposit a thicker layer of Silver (Ag) or Aluminum (Al) (~80-100 nm) as the anode.

-

Device Characterization

Once fabricated, the devices should be characterized to evaluate their performance. Key characterization techniques include:

-

Current Density-Voltage (J-V) Measurement: Performed under simulated AM 1.5G solar illumination (100 mW/cm²) to determine the key photovoltaic parameters: open-circuit voltage (Voc), short-circuit current density (Jsc), fill factor (FF), and power conversion efficiency (PCE).

-

External Quantum Efficiency (EQE) Measurement: To determine the wavelength-dependent photon-to-electron conversion efficiency.

-

Atomic Force Microscopy (AFM): To investigate the surface morphology and phase separation of the active layer.

-

UV-Vis Absorption Spectroscopy: To characterize the light-harvesting properties of the active layer components and the blend.

-

Grazing-Incidence Wide-Angle X-ray Scattering (GIWAXS): To probe the molecular packing and orientation within the active layer.

Data Presentation

The following tables summarize typical performance parameters for this compound based organic solar cells with different donor polymers and device architectures.

Table 1: Performance of this compound Based Organic Solar Cells

| Donor Polymer | Architecture | Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (%) | Reference |

| PBDB-T-SF | Inverted | 0.85 | 19.4 | 73.1 | 13.1 | [2][3] |

| PBDB-T | Conventional | 0.91 | 17.1 | 72.5 | 11.2 | |

| PTB7-Th | Conventional | 0.94 | 16.5 | 65 | 10.0 | [4] |

| PM6 | Inverted | 0.823 | 18.06 | 71.6 | 11.13 | [5] |

Visualizations

Workflow for Conventional Device Fabrication

Caption: Workflow for conventional this compound OSC fabrication.

Workflow for Inverted Device Fabrication

Caption: Workflow for inverted this compound OSC fabrication.

Energy Level Diagram for a PBDB-T-SF:this compound Based Solar Cell

Caption: Energy level alignment in a PBDB-T-SF:this compound device.

References

Application Notes and Protocols for Uniform ITIC-4F Thin Films

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide to fabricating uniform thin films of ITIC-4F, a prominent non-fullerene acceptor, using the spin coating technique. Achieving high-quality, uniform films is critical for the performance and reproducibility of organic electronic devices, including organic solar cells and photodetectors. These protocols are designed to serve as a comprehensive starting point for process optimization.

Introduction to this compound and Thin Film Uniformity

This compound (3,9-bis(2-methylene-(3-(1,1-dicyanomethylene)-indanone))-5,5,11,11-tetrakis(4-hexylphenyl)-dithieno[2,3-d:2',3'-d']-s-indaceno[1,2-b:5,6-b']dithiophene) is a small molecule acceptor widely used in high-efficiency organic photovoltaics. The morphology of the this compound thin film is a critical factor governing device performance. Uniform films ensure consistent charge transport and minimize defects that can lead to performance degradation. Spin coating is a widely used laboratory technique that can produce highly uniform films by carefully controlling a set of key parameters.

The primary factors influencing film uniformity during spin coating include the properties of the solution (concentration, solvent system, viscosity) and the mechanical parameters of the spin coater (spin speed, acceleration, and time).

Experimental Protocols

Materials and Equipment

-

This compound

-

Solvent: Chloroform (CF) or Chlorobenzene (CB)

-

Solvent Additive (optional): 1,8-diiodooctane (DIO) or 1-chloronaphthalene (CN)

-

Substrates: Indium Tin Oxide (ITO) coated glass, silicon wafers, or other appropriate substrates.

-

Spin Coater

-

Hotplate

-

Ultrasonic bath

-

Nitrogen or Argon source

-

Glass vials and pipettes

Substrate Cleaning Protocol

A pristine substrate surface is crucial for good film adhesion and uniformity. The following is a standard cleaning procedure for ITO-coated glass substrates:

-

Place substrates in a substrate holder.

-

Sequentially sonicate the substrates in a bath of laboratory-grade detergent (e.g., Hellmanex), deionized water, acetone, and isopropanol for 15 minutes each.

-